1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrimidine moiety and a pyrrolidine-2,5-dione structure
Preparation Methods
The synthesis of 1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine moiety: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using a Diels-Alder reaction followed by cyclization.
Synthesis of the octahydropyrrolo[3,4-c]pyrrole core: This step involves the formation of the bicyclic structure through a series of cyclization reactions.
Final assembly: The final step involves coupling the pyrimidine and pyrrolidine-2,5-dione moieties under suitable conditions.
Chemical Reactions Analysis
1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a CDK2 inhibitor, which could be useful in cancer treatment.
Biological Studies: It has shown cytotoxic activities against various cancer cell lines, making it a candidate for further biological evaluation.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves inhibition of CDK2 (cyclin-dependent kinase 2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle regulation .
Comparison with Similar Compounds
1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione can be compared with other CDK2 inhibitors such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 but may have different binding affinities and selectivity profiles.
Pyridin-2-yl pyrimidine derivatives: These compounds exhibit similar pharmacological activities but differ in their chemical structure and synthesis routes.
Sulfonyl phenyl derivatives: These compounds share the sulfonyl group but may target different molecular pathways.
This compound’s unique combination of a pyrimidine moiety and a pyrrolidine-2,5-dione structure, along with its potent CDK2 inhibitory activity, sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H21N5O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[4-[(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21N5O4S/c26-18-6-7-19(27)25(18)16-2-4-17(5-3-16)30(28,29)24-12-14-10-23(11-15(14)13-24)20-21-8-1-9-22-20/h1-5,8-9,14-15H,6-7,10-13H2 |
InChI Key |
FIRAQEULWMESIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC4CN(CC4C3)C5=NC=CC=N5 |
Origin of Product |
United States |
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